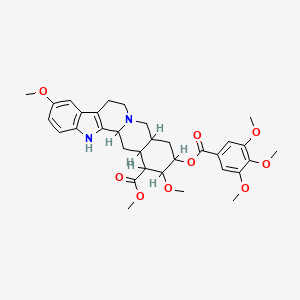Methoserpidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Methoserpidine is a synthetic compound with the chemical formula and is recognized for its pharmacological properties, particularly in the treatment of hypertension. It is classified as an antihypertensive agent and has structural similarities to reserpine, a well-known tranquilizer and antihypertensive drug. Methoserpidine was initially developed to provide therapeutic effects without the central nervous system side effects commonly associated with reserpine, such as sedation and depression .
- Oxidation: This process can convert Methoserpidine into its corresponding oxidized forms, potentially altering its pharmacological activity.
- Hydrolysis: Methoserpidine can be hydrolyzed under acidic or basic conditions, leading to the formation of different metabolites.
- Alkylation: The compound can participate in alkylation reactions due to the presence of nucleophilic sites within its structure .
These reactions are significant for understanding both the metabolism of Methoserpidine in biological systems and its potential interactions with other compounds.
Methoserpidine exhibits notable biological activity primarily as an antihypertensive agent. It functions by inhibiting the release of norepinephrine from sympathetic nerve endings, leading to vasodilation and a subsequent decrease in blood pressure. Unlike reserpine, Methoserpidine is characterized by a lower incidence of central nervous system side effects, making it a preferable option for patients sensitive to such effects. Additionally, it has been shown to have some anti-inflammatory properties .
The synthesis of Methoserpidine involves several steps:
- Starting Materials: The synthesis typically begins with an appropriate precursor that contains the necessary functional groups.
- Methylation: A key step often involves methylating a phenolic hydroxyl group to introduce methoxy groups into the structure.
- Purification: After synthesis, the compound is purified using techniques such as crystallization or chromatography to ensure high purity for biological testing.
The specific synthetic route may vary based on the desired yield and purity of the final product .
Methoserpidine is primarily used in clinical settings as an antihypertensive medication. Its unique profile allows it to be utilized in managing high blood pressure while minimizing adverse side effects associated with other treatments. Additionally, due to its anti-inflammatory properties, there may be potential applications in treating conditions where inflammation plays a significant role .
Studies on Methoserpidine's interactions reveal that it may have reduced efficacy when used concurrently with certain medications such as Alclofenac, which can interfere with its antihypertensive action. Furthermore, interactions with other drugs that affect neurotransmitter levels may also alter its effectiveness or lead to increased side effects . Understanding these interactions is crucial for optimizing therapeutic regimens involving Methoserpidine.
Methoserpidine shares structural and functional similarities with several other compounds, notably:
- Reserpine: An older antihypertensive agent known for its sedative effects.
- Decaserpil: A compound similar in structure but differing in pharmacological profile.
- Canescine: Another related compound that may exhibit similar biological activities.
Comparison TableCompound Antihypertensive Effect CNS Side Effects Unique Features Methoserpidine Yes Minimal Lower CNS side effects Reserpine Yes Significant Sedative properties Decaserpil Yes Moderate Different metabolic pathway Canescine Potentially Unknown Less studied
| Compound | Antihypertensive Effect | CNS Side Effects | Unique Features |
|---|---|---|---|
| Methoserpidine | Yes | Minimal | Lower CNS side effects |
| Reserpine | Yes | Significant | Sedative properties |
| Decaserpil | Yes | Moderate | Different metabolic pathway |
| Canescine | Potentially | Unknown | Less studied |
Methoserpidine's uniqueness lies in its ability to effectively lower blood pressure while minimizing central nervous system side effects compared to reserpine and other similar compounds .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
ATC Code
C02 - Antihypertensives
C02A - Antiadrenergic agents, centrally acting
C02AA - Rauwolfia alkaloids
C02AA06 - Methoserpidine
Other CAS
Wikipedia
Dates
2: HOLT MC. Methoserpidine, a non-depressant isomer of reserpine. Br Med J. 1961 Aug 12;2(5249):415-8. PubMed PMID: 13715544; PubMed Central PMCID: PMC1969303.
3: Asbury JF, Cranston WI. The effects of methoserpidine and cyclopenthiazide upon elevated arterial pressure. J Coll Gen Pract. 1967 Jan;13(1):30-8. PubMed PMID: 4382539; PubMed Central PMCID: PMC2237830.
4: HOLT MC. USE OF METHOSERPIDINE-BENZTHIAZIDE COMBINATION IN THE TREATMENT OF ESSENTIAL HYPERTENSION. Br J Clin Pract. 1964 Apr;19:199-204. PubMed PMID: 14272419.
5: PERRIN A, PLAUCHU M, FELIX H, BRUN F, RONDELET J. [Therapeutic trials of a methoserpidine-benzthiazide combination in arterial hypertension]. Lyon Med. 1962 Jun 3;94:1427-55. French. PubMed PMID: 14485516.
6: BERLIN R. DEPRESSION AFTER METHOSERPIDINE. Lancet. 1965 Sep 4;2(7410):497. PubMed PMID: 14337851.
7: Berlin R. [A case of depression caused by methoserpidine]. Lakartidningen. 1965 Sep 29;62(39):3129-33. Swedish. PubMed PMID: 5868793.
8: MERLEN JF, GERARD A. [Clinical trials with a preparation potentiating the hypotensive action of methoserpidine]. Lille Med. 1962 Aug-Sep;7:626-9. French. PubMed PMID: 13935016.
9: SANAN S, VOGT M. Effect of drugs on the noradrenaline content of brain and peripheral tissues and its significance. Br J Pharmacol Chemother. 1962 Feb;18:109-27. PubMed PMID: 14496718; PubMed Central PMCID: PMC1482167.








